

N-Acetyl-L-valine: A Comprehensive Physicochemical Profile for Researchers

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This technical guide provides an in-depth analysis of the core physicochemical properties of N-Acetyl-L-valine, a derivative of the essential amino acid L-valine. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed data, experimental methodologies, and visual workflows to support advanced research and formulation.

Core Physicochemical Properties of N-Acetyl-L-valine

N-Acetyl-L-valine ((2S)-2-acetamido-3-methylbutanoic acid) is a white crystalline powder.[1] The addition of an acetyl group to the nitrogen atom of L-valine modifies its chemical characteristics, rendering it a valuable intermediate in a variety of synthetic applications.[1]

Quantitative Data Summary

The key physicochemical parameters for N-Acetyl-L-valine are summarized in the table below. This data is crucial for a range of applications, from optimizing reaction conditions to developing formulations.



Property	Value	Source(s)
Molecular Formula	C7H13NO3	[2][3]
Molecular Weight	159.18 g/mol	[2]
Melting Point	163-167 °C	
Boiling Point	362.2 ± 25.0 °C (Predicted)	_
Solubility (in water at 25°C)	37.1 mg/mL	_
pKa (Strongest Acidic)	4.11 (Predicted)	_
LogP	0.30 (Experimental)	

Experimental Protocols

Detailed and reproducible methodologies are essential for the accurate characterization of N-Acetyl-L-valine. The following sections outline standard protocols for the synthesis and determination of key physicochemical properties.

Synthesis of N-Acetyl-L-valine via Acetylation of L-valine

A prevalent and direct method for the N-acetylation of L-valine involves its reaction with acetic anhydride.

Materials:

- L-valine
- Acetic anhydride
- Glacial acetic acid (solvent)
- Water (for crystallization)
- 30% Sodium hydroxide solution
- Concentrated hydrochloric acid



Procedure:

- Dissolve L-valine in distilled water.
- Add a 30% sodium hydroxide solution.
- Cool the reaction mixture to between 0-5°C.
- Slowly add acetic anhydride dropwise while maintaining the temperature. This step is repeated, alternating with the addition of a 30% sodium hydroxide solution to maintain pH and drive the reaction.
- After the final addition, continue to stir the mixture at 0°C for an additional 2 hours.
- Neutralize the solution with concentrated hydrochloric acid to a pH value of 1.5.
- The solution is then concentrated by rotary evaporation, cooled, and stirred to promote crystallization.
- After standing for 12 hours, the crystalline product is collected by filtration and washed with water.
- The final product, N-Acetyl-L-valine, is dried at 80°C.



Starting Materials L-Valine Acetic Anhydride Reaction Dissolve L-Valine in Water + NaOH Acetylation with Acetic Anhydride at 0-5°C Work-up & Purification Neutralization with HCl Concentration & Crystallization Filtration & Washing Drying Final Product N-Acetyl-L-valine

Synthesis Workflow of N-Acetyl-L-valine

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Caption: Synthesis of N-Acetyl-L-valine.



Determination of Melting Point

The melting point of N-Acetyl-L-valine can be determined using a standard capillary melting point apparatus.

Procedure:

- A small, dry sample of crystalline N-Acetyl-L-valine is packed into a capillary tube.
- The tube is placed in a melting point apparatus.
- The sample is heated at a controlled rate.
- The temperature range from the point at which the first drop of liquid appears to the point at which the entire sample is liquid is recorded as the melting point.

Determination of Solubility

The solubility of N-Acetyl-L-valine in a given solvent can be determined by the static gravimetric method.

Procedure:

- An excess amount of N-Acetyl-L-valine is added to a known volume of the solvent at a specific temperature.
- The mixture is agitated for a prolonged period to ensure equilibrium is reached.
- The solution is then filtered to remove any undissolved solid.
- A known volume of the saturated solution is evaporated to dryness.
- The mass of the remaining solid is measured, and the solubility is calculated.

Determination of pKa via Potentiometric Titration

The acid dissociation constant (pKa) can be determined by potentiometric titration.

Procedure:



- A known concentration of N-Acetyl-L-valine is dissolved in deionized water.
- A standardized solution of a strong base (e.g., NaOH) is used as the titrant.
- The titrant is added incrementally to the N-Acetyl-L-valine solution.
- The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.
- A titration curve is generated by plotting the pH versus the volume of titrant added.
- The pKa is determined from the pH at the half-equivalence point of the titration curve.

Determination of LogP via the Shake-Flask Method

The partition coefficient (LogP) is a measure of the lipophilicity of a compound and can be determined using the shake-flask method, which is considered the gold standard.

Procedure:

- A biphasic system of n-octanol and water (or a suitable buffer) is prepared and mutually saturated.
- A precisely weighed amount of N-Acetyl-L-valine is dissolved in one of the phases.
- The mixture is shaken vigorously for a set period to allow for partitioning of the analyte between the two phases.
- The mixture is then centrifuged to ensure complete separation of the n-octanol and aqueous layers.
- The concentration of N-Acetyl-L-valine in each phase is determined using a suitable analytical technique, such as HPLC.
- The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
- LogP is the logarithm of the partition coefficient.



Preparation Prepare Saturated n-Octanol/Water System Dissolve N-Acetyl-L-valine in One Phase Partitioning Shake to Equilibrate Centrifuge for Phase Separation Analysis Sample Each Phase Analyze Concentration by HPLC Calculation Calculate LogP

LogP Determination via Shake-Flask Method

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Caption: Workflow for LogP determination.



Biological Context

N-Acetyl-L-valine is the N-terminal acetylated form of the proteinogenic amino acid L-valine. N-terminal acetylation is a common and highly conserved protein modification in eukaryotes, playing a role in the protection and stability of proteins. While not a signaling molecule in a specific pathway, its formation is a key biological process. N-acetylated amino acids can be produced through the direct action of N-acetyltransferases or via the proteolytic degradation of N-acetylated proteins.

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